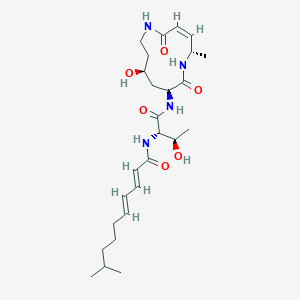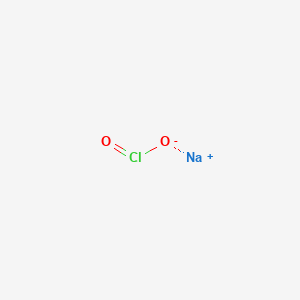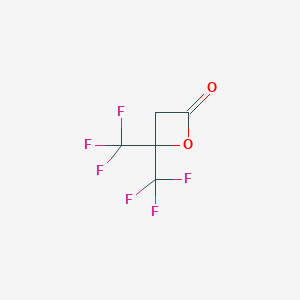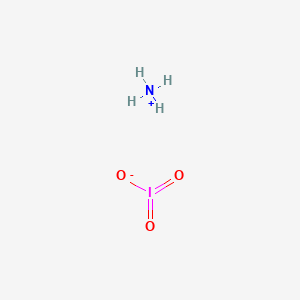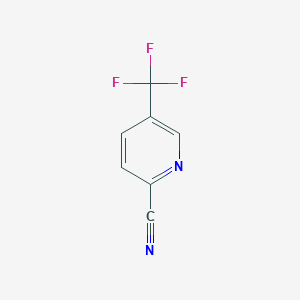
5-(三氟甲基)吡啶-2-腈
描述
5-(Trifluoromethyl)pyridine-2-carbonitrile, also known as 5-(Trifluoromethyl)pyridine-2-carbonitrile, is a useful research compound. Its molecular formula is C7H3F3N2 and its molecular weight is 172.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Trifluoromethyl)pyridine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Trifluoromethyl)pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药行业
5-(三氟甲基)吡啶-2-腈: 是合成各种农药的关键中间体。 其衍生物主要用于作物保护,由于三氟甲基赋予的独特性质,可提供有效的害虫防治 。例如,它参与了氟唑草丁酯的生产,氟唑草丁酯是一种针对大豆和花生作物中的禾本科杂草的除草剂。
药物开发
在制药领域,该化合物作为活性成分的结构基序。其衍生物已融入多个FDA批准的药物,包括抗病毒药和抗肿瘤药。 正在进行的研究探索了其在新型候选药物中的潜力,特别是由于其对分子药代动力学性质的影响 .
材料科学
5-(三氟甲基)吡啶-2-腈 中的三氟甲基有助于先进材料的开发。其衍生物用作构建块,用于制造具有增强耐久性和耐化学性的聚合物和涂层。 这对于生产能够承受恶劣环境条件的材料至关重要 .
环境科学
5-(三氟甲基)吡啶-2-腈 的衍生物正在研究其环境应用,特别是在开发环保杀虫剂方面。 这些化合物在功效和减少环境影响之间取得平衡,这是可持续农业实践中一个重要的关注点 .
分析化学
在分析化学中,5-(三氟甲基)吡啶-2-腈 利用其强吸电子特性,增强了各种分析方法的灵敏度和选择性。 它在色谱法和质谱法中特别有用,有助于准确检测和量化复杂样品 .
合成化学
该化合物在合成化学中起着重要作用,它用作各种化学反应的中间体。它在分子中的存在可以显著改变反应性,使其成为合成复杂有机化合物的宝贵组成部分。 它也用于开发新的合成方法 .
作用机制
Target of Action
5-(Trifluoromethyl)pyridine-2-carbonitrile is a derivative of trifluoromethylpyridine (TFMP), which has been widely used in the agrochemical and pharmaceutical industries . The primary targets of TFMP derivatives are pests in the context of crop protection . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to its biological activities .
Mode of Action
It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that some tfmp derivatives interfere with the biochemistry of respiration .
Result of Action
It is known that the major use of tfmp derivatives is in the protection of crops from pests .
Action Environment
The development of fluorinated organic chemicals, including tfmp derivatives, is an increasingly important research topic due to the growing number of applications for these compounds .
属性
IUPAC Name |
5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCJULUXJSJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364197 | |
| Record name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95727-86-9 | |
| Record name | 5-(Trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 95727-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


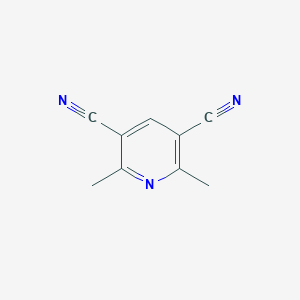

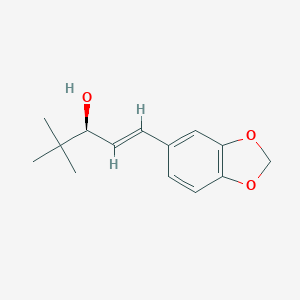

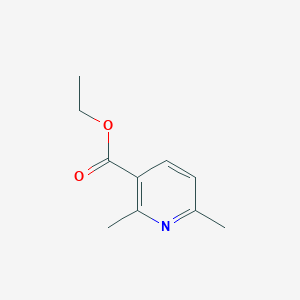


![2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt](/img/structure/B156977.png)
![Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate](/img/structure/B156979.png)
